5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid
Overview
Description
5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid: is a heterocyclic organic compound with the molecular formula C6H7N3O2S. It is a derivative of pyrimidine, characterized by the presence of an amino group at the 5-position, a methylthio group at the 2-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylthio)pyrimidine-4-carboxylic acid with ammonia or an amine source to introduce the amino group at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group, if present in intermediates, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand in the study of protein-ligand interactions. Its structural features make it a candidate for the design of bioactive molecules .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, antiviral, or anticancer activities .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new products with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylthio groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparison with Similar Compounds
- 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
- 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 2-(Methylthio)pyrimidine-4-carboxylic acid
Comparison: Compared to its analogs, 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid is unique due to the presence of the amino group at the 5-position, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-amino-2-methylsulfanylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2S/c1-12-6-8-2-3(7)4(9-6)5(10)11/h2H,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEPDMJNOBYJHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60571746 | |
Record name | 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100130-05-0 | |
Record name | 5-Amino-2-(methylsulfanyl)pyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60571746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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